![molecular formula C13H22N4O4S2 B2458096 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide CAS No. 2097883-31-1](/img/structure/B2458096.png)

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

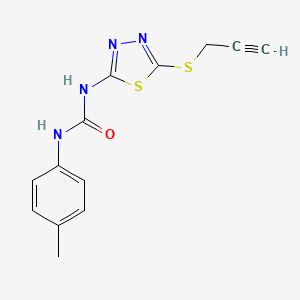

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide, also known as DS-1971a, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of sulfonamides and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Research has shown that novel sulfonamide derivatives, including those related to N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide, exhibit significant antiproliferative activity against various cancer cell lines. These compounds have been synthesized and assessed for their potential in inhibiting the proliferation of human breast cancer cell lines, such as MCF-7. Notably, certain sulfonamides have demonstrated higher antiproliferative activity compared to established chemotherapy drugs like doxorubicin. A molecular docking study further suggested their mode of action might involve the inhibition of carbonic anhydrase IX, a biomolecule highly expressed in certain cancer types (Bashandy, M. S., Alsaid, M., Arafa, R., & Ghorab, M., 2014).

Molecular and Supramolecular Structures

The unique structural characteristics of sulfonamide compounds, including crystallographic studies, have been extensively explored. For instance, studies on compounds like N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide provide insights into the molecular conformation, highlighting the potential for developing new crystalline forms of pharmaceuticals. These findings are critical for understanding the physicochemical properties of these compounds and their potential drug development applications (Kumar, M., Mallesha, L., Sridhar, M. A., Kapoor, K., Gupta, V., & Kant, R., 2012).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide has been a significant focus of research. These studies aim to explore the therapeutic potential of these compounds, particularly as anticancer agents. For example, the synthesis and evaluation of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have shown promising anticancer activity, with certain compounds exhibiting selectivity towards leukemia, colon cancer, and melanoma cell lines. These findings underline the importance of structural modifications in enhancing the therapeutic efficacy of sulfonamide derivatives (Szafrański, K., & Sławiński, J., 2015).

Prospective Ligands for Metal Coordination

Another area of research is the exploration of sulfonamide derivatives as prospective ligands for metal coordination. Studies have demonstrated that these compounds, due to their unique structural features, can form complexes with metals, which might be useful in various applications, including catalysis, material science, and as potential therapeutic agents. The detailed understanding of their molecular and supramolecular structures is crucial for the development of new materials and drugs (Jacobs, D. L., Chan, B., & O'Connor, A. R., 2013).

Mecanismo De Acción

Target of Action

It’s known that sulfonamide drugs, which this compound is a derivative of, typically target the enzymedihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

The mode of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is likely similar to other sulfonamides. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The biochemical pathways affected by this compound are likely those involved in the synthesis of folate. By inhibiting dihydropteroate synthetase, the compound disrupts the formation of dihydrofolate and tetrahydrofolate . These molecules are critical for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the compound’s action can lead to the inhibition of bacterial growth and replication .

Pharmacokinetics

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . The pharmacokinetics of such compounds would depend on their specific chemical structure and could influence their bioavailability.

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of bacterial DNA growth and cell division . By preventing the formation of dihydrofolate and tetrahydrofolate, the compound disrupts the synthesis of nucleotides, thereby inhibiting the replication of bacterial DNA .

Propiedades

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S2/c1-16(2)23(20,21)17-8-5-12(6-9-17)10-15-22(18,19)13-4-3-7-14-11-13/h3-4,7,11-12,15H,5-6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBELQLSGAWIGHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2458013.png)

![3,5,6-trimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2458014.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2458025.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2458026.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458029.png)

![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2458034.png)

![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)